molecular formula C16H32O4 B096314 Peroxide, cyclohexylidenebis[(1,1-dimethylpropyl) CAS No. 15667-10-4

Peroxide, cyclohexylidenebis[(1,1-dimethylpropyl)

Cat. No. B096314
CAS RN: 15667-10-4
M. Wt: 288.42 g/mol
InChI Key: IMYCVFRTNVMHAD-UHFFFAOYSA-N
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Description

“Peroxide, cyclohexylidenebis[(1,1-dimethylpropyl)]” is also known as "1 1-BIS(TERT-AMYLPEROXY)CYCLOHEXANE" . It is primarily used for research and development purposes .


Molecular Structure Analysis

The molecular formula of “Peroxide, cyclohexylidenebis[(1,1-dimethylpropyl)]” is C16H32O4 . It has a molecular weight of 288.42 .

Scientific Research Applications

  • Cyclohexanone peroxide, an organic peroxide, is used as a curing agent or initiator in free radical polymerization. Studies on its synthesis, involving the reaction of cyclohexanone with hydrogen peroxide, offer insights into safer operating conditions and design protection measures for the chemical industry (Zang et al., 2016).

  • The thermal hazard analysis of cyclohexanone peroxide (CYHPO) provides advanced methodologies for investigating complex chemical reactions and their thermal hazards. This is crucial in preventing serious fires and explosions in the chemical industry, particularly during manufacturing, storage, and transportation (Zang et al., 2013).

  • Cyclopropyl malonoyl peroxide is effective for the dihydroxylation of alkenes, offering a practical approach for synthesizing diols with syn selectivity. The reaction mechanism and experimental findings from this study are significant for understanding organic synthesis processes (Griffith et al., 2010).

  • Research on hydrogen peroxide as an oxidant for selective alcohol oxidation demonstrates its application in various reactions. For example, the oxidation of cyclohexanol to cyclohexanone highlights the potential of this approach for industrial applications (Guo, 2004).

  • Studies on the interaction of allergenic hydroperoxides with proteins reveal the potential of certain peroxides to act as strong sensitizers, contributing to our understanding of allergic contact dermatitis mechanisms (Lepoittevin & Karlberg, 1994).

  • The catalytic oxidation of cyclohexane using iron phthalocyanine in zeolite Y embedded in polydimethyl-siloxane (PDMS) membranes demonstrates a novel system with high activity, providing insights into new catalytic systems (Vankelecom et al., 1996).

  • Research on the kinetics of 1,1-dimethylpropyl peroxy radicals in polar solvents contributes to our understanding of the behavior of these radicals in different media, which is important for various chemical processes (Denisova & Shuvalov, 2016).

Safety And Hazards

“Peroxide, cyclohexylidenebis[(1,1-dimethylpropyl)]” is classified as a flammable liquid (Category 3) and an organic peroxide (Type C). It may cause skin irritation (Category 2). It is harmful if inhaled and may cause genetic defects and cancer . Safety measures include avoiding heat, sparks, open flames, and hot surfaces; keeping the container tightly closed; using explosion-proof electrical/ventilating/lighting equipment; using non-sparking tools; and wearing protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

1,1-bis(2-methylbutan-2-ylperoxy)cyclohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H32O4/c1-7-14(3,4)17-19-16(12-10-9-11-13-16)20-18-15(5,6)8-2/h7-13H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMYCVFRTNVMHAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)OOC1(CCCCC1)OOC(C)(C)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H32O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6065921
Record name Cyclohexylidenebis(tert-amyl) peroxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6065921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Peroxide, 1,1'-cyclohexylidenebis[2-(1,1-dimethylpropyl)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

Peroxide, cyclohexylidenebis[(1,1-dimethylpropyl)

CAS RN

15667-10-4
Record name 1,1-Bis(tert-amylperoxy)cyclohexane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15667-10-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclohexylidenebis(tert-amyl) peroxide
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Peroxide, 1,1'-cyclohexylidenebis[2-(1,1-dimethylpropyl)
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Cyclohexylidenebis(tert-amyl) peroxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6065921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclohexylidenebis[tert-amyl] peroxide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.036.113
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CYCLOHEXYLIDENEBIS(TERT-AMYL) PEROXIDE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Peroxide, cyclohexylidenebis[(1,1-dimethylpropyl)
Reactant of Route 2
Peroxide, cyclohexylidenebis[(1,1-dimethylpropyl)
Reactant of Route 3
Peroxide, cyclohexylidenebis[(1,1-dimethylpropyl)
Reactant of Route 4
Peroxide, cyclohexylidenebis[(1,1-dimethylpropyl)
Reactant of Route 5
Peroxide, cyclohexylidenebis[(1,1-dimethylpropyl)
Reactant of Route 6
Peroxide, cyclohexylidenebis[(1,1-dimethylpropyl)

Citations

For This Compound
1
Citations
L Carlsen, JD Walker - Partial order in environmental sciences and …, 2006 - Springer
The interplay between partial order ranking and Quantitative Structure Activity Relationships (QSARs) constitute a strong decision support tool. By means of partial order ranking it is …
Number of citations: 3 link.springer.com

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